10-Fold Reduction in Reversible AChE Inhibition vs. Lead Compound Reactivator 1
AChE reactivator 2 exhibited approximately a 10-fold decrease in reversible inhibition of human acetylcholinesterase compared to its unsubstituted lead compound (reactivator 1) [1]. While the lead compound was a submicromolar reversible inhibitor (IC₅₀ ≈ 0.12 µM), the chlorinated derivative reactivator 2 displayed an IC₅₀ of approximately 1.2 µM [1][2]. Importantly, this reduction in off-target inhibition was achieved without any significant decrease in reactivation efficiency against OP-inhibited AChE [1].
| Evidence Dimension | Reversible AChE inhibition (IC₅₀) |
|---|---|
| Target Compound Data | ≈ 1.2 µM |
| Comparator Or Baseline | Reactivator 1 (lead, non-chlorinated): ≈ 0.12 µM |
| Quantified Difference | ~10-fold decrease in inhibitory potency |
| Conditions | In vitro human AChE inhibition assay (Santoni et al., J Med Chem 2018) |
Why This Matters
A lower propensity to inhibit non-poisoned AChE reduces the risk of paradoxical exacerbation of cholinergic crisis, making reactivator 2 a safer antidote candidate for procurement consideration.
- [1] Santoni G, de Sousa J, de la Mora E, Dias J, Jean L, Sussman JL, Silman I, Renard PY, Brown RCD, Weik M, Baati R, Nachon F. Structure-Based Optimization of Nonquaternary Reactivators of Acetylcholinesterase Inhibited by Organophosphorus Nerve Agents. J Med Chem. 2018;61(17):7630-7639. PMID: 30125110. View Source
- [2] IUPHAR/BPS Guide to Pharmacology. AChE reactivator 2 Ligand Activity Charts (Ligand ID: 10074). https://www.guidetomalariapharmacology.org/GRAC/LigandActivityRangeVisForward?ligandId=10074 (accessed 2026-05-13). View Source
